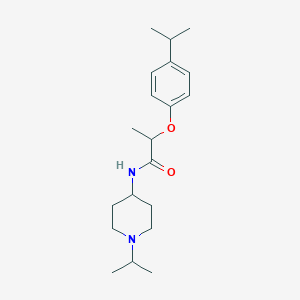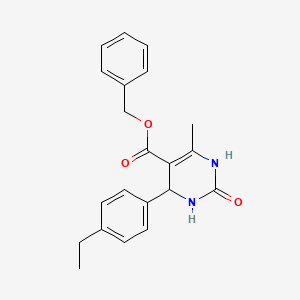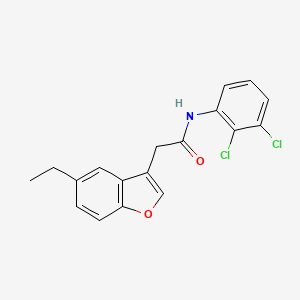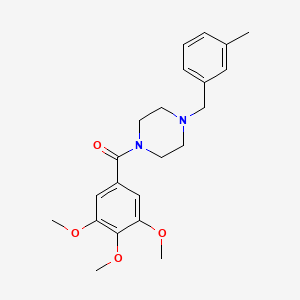![molecular formula C16H15N3O3S B5134509 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5134509.png)
1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione, also known as thalidomide, is a synthetic drug that was first synthesized in the 1950s. Initially, it was marketed as a sedative and anti-nausea medication but was later withdrawn from the market due to its teratogenic effects. However, it was rediscovered in the 1990s as an effective treatment for various diseases, including multiple myeloma, leprosy, and certain inflammatory disorders.
作用機序
The exact mechanism of action of 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione is not fully understood, but it is known to have immunomodulatory, anti-inflammatory, and antiangiogenic effects. Thalidomide is thought to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and other pro-inflammatory cytokines. It also inhibits the expression of adhesion molecules on endothelial cells, which prevents the recruitment of inflammatory cells to the site of inflammation.
Biochemical and physiological effects:
Thalidomide has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the inhibition of cell proliferation. Thalidomide has also been shown to have an effect on the immune system, enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
Thalidomide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It also has a well-established safety profile. However, 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione is known to have teratogenic effects, which can limit its use in certain types of experiments. Additionally, 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
Thalidomide has shown promise as a treatment for various diseases, and ongoing research is focused on identifying new therapeutic applications for the drug. Future research will likely focus on understanding the mechanisms of action of 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione and developing new derivatives with improved efficacy and safety profiles. Thalidomide may also be used in combination with other drugs to enhance its therapeutic effects.
合成法
Thalidomide is synthesized through a multi-step process that involves the reaction of phthalic anhydride with ammonia to form phthalimide. The phthalimide is then reacted with potassium thioacetate to form the thioamide derivative. The thioamide derivative is then reacted with 2-methoxybenzoyl chloride and 4-methyl-2-chloropyrimidine to form 1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione.
科学的研究の応用
Thalidomide has been extensively studied for its therapeutic potential in various diseases. It has been found to be effective in the treatment of multiple myeloma, leprosy, and certain inflammatory disorders such as Crohn's disease and rheumatoid arthritis. Thalidomide has also been studied for its antiangiogenic properties, which make it a potential treatment for various types of cancer.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-7-8-17-16(18-10)23-13-9-14(20)19(15(13)21)11-5-3-4-6-12(11)22-2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGZSWFDEPIPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5134428.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)
![2-(4-bromophenyl)-1-[3-(1-pyrrolidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5134437.png)

![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5134443.png)


![1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5134462.png)
![3-(3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B5134463.png)
![2-fluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5134466.png)


![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5134492.png)
![methyl 4-oxo-4-[4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)-1-piperidinyl]butanoate](/img/structure/B5134500.png)